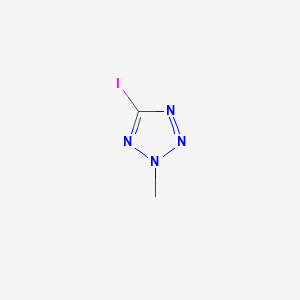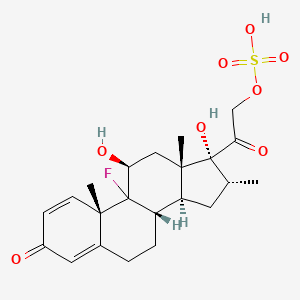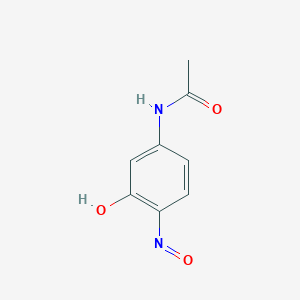
N-(3-hydroxy-4-nitrosophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-nitrosophenyl)acetamide is an organic compound with the molecular formula C8H8N2O3. It is an intermediate in the synthesis of various complex molecules, including environment-sensitive fluorescent probes designed for site-specific labeling of recombinant proteins in live cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-nitrosophenyl)acetamide typically involves the nitration of acetanilide followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using tin and hydrochloric acid, and finally hydroxylation using hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-hydroxy-4-nitrosophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the nitroso group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Applications De Recherche Scientifique
N-(3-hydroxy-4-nitrosophenyl)acetamide is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes for labeling proteins in live cells.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-4-nitrosophenyl)acetamide involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to site-specific labeling. The hydroxyl group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)acetamide
- N-(3-hydroxyphenyl)acetamide
- N-(3-nitrophenyl)acetamide
Uniqueness
N-(3-hydroxy-4-nitrosophenyl)acetamide is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in scientific research .
Propriétés
Numéro CAS |
58416-47-0 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N-(3-hydroxy-4-nitrosophenyl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)9-6-2-3-7(10-13)8(12)4-6/h2-4,12H,1H3,(H,9,11) |
Clé InChI |
PZRXLUGKKUCWBM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
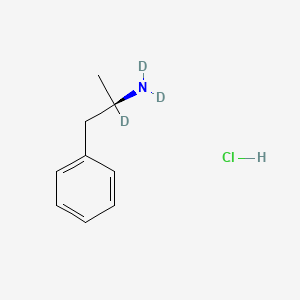
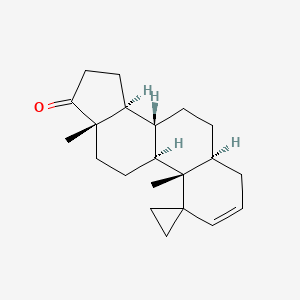
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)

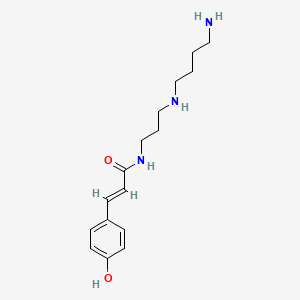
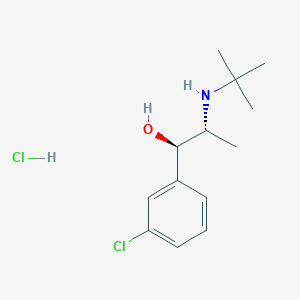
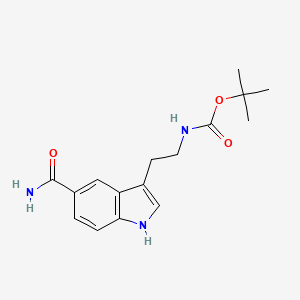
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
